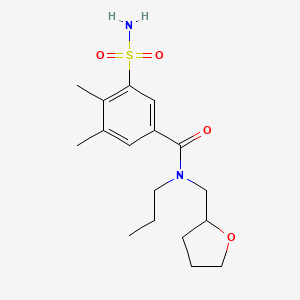
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide
Descripción general
Descripción
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate various physiological processes, including pain sensation, appetite, and mood. Inhibition of FAAH leads to elevated levels of endocannabinoids, which can have therapeutic effects in various conditions.
Mecanismo De Acción
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide selectively inhibits FAAH, which is an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, this compound leads to elevated levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects. The mechanism of action of this compound is well-characterized and has been extensively studied in preclinical models.
Biochemical and physiological effects:
This compound has been shown to produce various biochemical and physiological effects in preclinical models. The elevation of endocannabinoid levels by this compound can lead to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Moreover, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide has several advantages for laboratory experiments, including its selectivity for FAAH and its ability to increase endocannabinoid levels. However, this compound has some limitations, including its potential off-target effects and its limited solubility in water.
Direcciones Futuras
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide has significant potential for therapeutic applications, and several future directions can be explored. These include the development of new analogs with improved pharmacokinetic properties, the investigation of this compound in various disease models, and the exploration of potential drug combinations with this compound. Moreover, the potential off-target effects of this compound should be further investigated to ensure its safety for clinical use.
In conclusion, this compound is a promising compound with potential therapeutic applications in various conditions. Its selectivity for FAAH and ability to increase endocannabinoid levels make it an attractive target for drug development. However, further research is required to fully elucidate its mechanism of action and potential off-target effects.
Aplicaciones Científicas De Investigación
2-(2,4-difluorophenoxy)-N-3-pyridinylpropanamide has been extensively studied for its potential therapeutic applications in various conditions, including pain, inflammation, anxiety, and depression. Preclinical studies have shown that this compound can effectively increase endocannabinoid levels and produce analgesic and anti-inflammatory effects. Moreover, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-9(14(19)18-11-3-2-6-17-8-11)20-13-5-4-10(15)7-12(13)16/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZBFKBWEHMQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4179959.png)
![2-(3-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4179964.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide](/img/structure/B4179972.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]isonicotinamide](/img/structure/B4179993.png)
![3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179995.png)

![1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180007.png)
![8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180014.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180017.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]piperidine](/img/structure/B4180041.png)